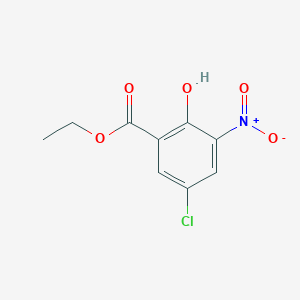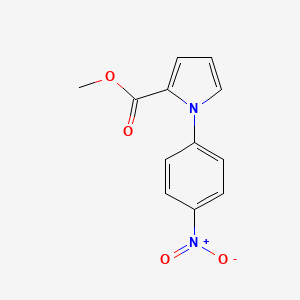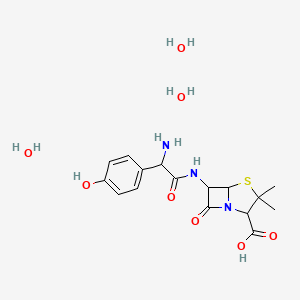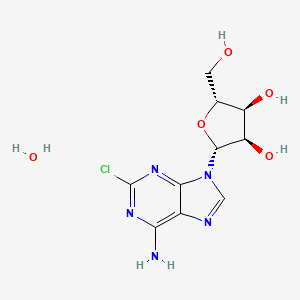![molecular formula C6H10Cl2N4 B8004884 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B8004884.png)
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride is a chemical compound with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification methods, and quality control to ensure consistency and safety. Industrial methods may also involve continuous flow processes and advanced reactor designs to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives with altered chemical and physical properties, which are useful for different applications.
Applications De Recherche Scientifique
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride include those with related molecular structures and properties. These compounds may share similar chemical reactivity, biological activities, or industrial applications.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct properties and potential applications. Its uniqueness is highlighted by its ability to undergo specific chemical reactions and interact with particular molecular targets, making it valuable for various scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific fields. Its unique properties, diverse chemical reactivity, and wide range of applications make it an important subject of study for researchers and industry professionals alike.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6-9-2-4-1-8-3-5(4)10-6;;/h2,8H,1,3H2,(H2,7,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVFIDIYCKHAEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C[NH2+]1)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=C(N=C2C[NH2+]1)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-oxo-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B8004821.png)




![Methyl {[3-(pyridin-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B8004869.png)
![({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B8004873.png)




![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)
